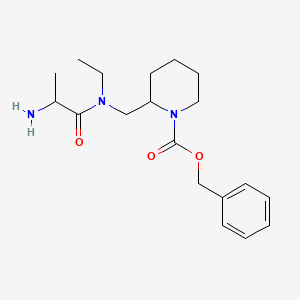
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is an organic compound that features a nitrophenyl group substituted with a methoxyethylamino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol typically involves a multi-step process:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitrophenyl compound is then subjected to amination with 2-methoxyethylamine to form the methoxyethylamino group at the 4-position.
Reduction: The nitro group can be reduced to an amino group if necessary, using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: (4-((2-Methoxyethyl)amino)-3-nitrophenyl)carboxylic acid.
Reduction: (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and methoxyethylamino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethylamino group may enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-nitrophenyl)methanol
- (4-((2-Hydroxyethyl)amino)-3-nitrophenyl)methanol
- (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol
Uniqueness
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is unique due to the presence of both the methoxyethylamino and nitrophenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
[4-(2-methoxyethylamino)-3-nitrophenyl]methanol |
InChI |
InChI=1S/C10H14N2O4/c1-16-5-4-11-9-3-2-8(7-13)6-10(9)12(14)15/h2-3,6,11,13H,4-5,7H2,1H3 |
Clave InChI |
LXBYMQMOAAVZOK-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)







![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)


